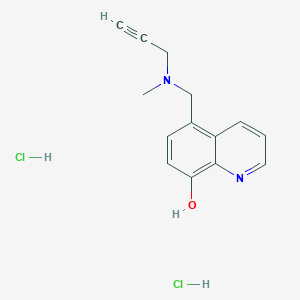
M30 (dihydrochloride)
描述
作用机制
Target of Action
M30 (Dihydrochloride) is a potent and brain selective monoamine oxidase (MAO) inhibitor . It has two primary targets: Monoamine Oxidase A (MAO-A) and Monoamine Oxidase B (MAO-B). The EC50 values for MAO-A and MAO-B are 37 and 57 nM, respectively .
Mode of Action
M30 (Dihydrochloride) interacts with its targets, MAO-A and MAO-B, by inhibiting their activities . This inhibition leads to improved levels of neurotransmitters in the brain. Additionally, M30 (Dihydrochloride) is also an iron chelator with antioxidant properties .
Biochemical Pathways
M30 (Dihydrochloride) affects the biochemical pathways related to monoamine oxidase activity and iron metabolism. By inhibiting MAO-A and MAO-B, M30 (Dihydrochloride) prevents the breakdown of monoamine neurotransmitters, thus increasing their availability . As an iron chelator, M30 (Dihydrochloride) binds to excess iron and facilitates its removal, thereby reducing oxidative stress .
Pharmacokinetics
As a brain-selective compound , it is likely that M30 (Dihydrochloride) has good bioavailability and can cross the blood-brain barrier effectively
Result of Action
M30 (Dihydrochloride) has been shown to have neuroprotective and anti-apoptotic activity . It reduces oxidative damage and shows neuroprotective and neurorestorative effects in various neurodegenerative models . In vitro studies have shown that M30 (Dihydrochloride) significantly decreases intracellular iron content and reduces ferritin expression levels in iron-loaded cells .
Action Environment
The action, efficacy, and stability of M30 (Dihydrochloride) can be influenced by various environmental factors. For instance, the presence of excess iron in the cellular environment can enhance the iron-chelating activity of M30 (Dihydrochloride) . Additionally, the compound’s ability to cross the blood-brain barrier suggests that it is stable and effective in the complex environment of the central nervous system .
生化分析
Biochemical Properties
M30 (dihydrochloride) plays a significant role in biochemical reactions. It interacts with enzymes such as monoamine oxidases A and B (MAO-A and -B), inhibiting their activity . This interaction improves the levels of neurotransmitters, which are crucial for the transmission of signals in the nervous system .
Cellular Effects
M30 (dihydrochloride) has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . By inhibiting MAO-A and -B, M30 (dihydrochloride) reduces oxidative damage, thereby exerting neuroprotective and neurorestorative effects .
Molecular Mechanism
The mechanism of action of M30 (dihydrochloride) involves its binding interactions with biomolecules and its influence on gene expression. As an iron chelator, it binds to iron, reducing its availability and thereby limiting oxidative damage . As an inhibitor of MAO-A and -B, it prevents these enzymes from breaking down neurotransmitters, thus enhancing neurotransmission .
Dosage Effects in Animal Models
In animal models, the effects of M30 (dihydrochloride) vary with different dosages . At a dosage of 1 mg/kg, administered orally three times a week, M30 (dihydrochloride) was found to reduce hepatic ferritin levels, increase hepatic insulin receptor and glucose transporter-1 levels, and improve glucose tolerance .
Metabolic Pathways
M30 (dihydrochloride) is involved in the metabolic pathway of monoamine oxidases A and B (MAO-A and -B) . By inhibiting these enzymes, it impacts the metabolism of neurotransmitters .
Transport and Distribution
As a brain-permeable compound , it can cross the blood-brain barrier and exert its effects in the brain.
Subcellular Localization
The subcellular localization of M30 (dihydrochloride) is not specified in the search results. Given its role as a mitochondrial enzyme inhibitor , it can be inferred that it localizes to the mitochondria where it exerts its inhibitory effects on MAO-A and -B.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of M 30 dihydrochloride involves the reaction of 5-chloro-8-hydroxyquinoline with N-methyl-N-propargylamine under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst to facilitate the formation of the desired product. The reaction is followed by purification steps to obtain the compound in its pure form .
Industrial Production Methods
Industrial production of M 30 dihydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired quality of the compound .
化学反应分析
Types of Reactions
M 30 dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, particularly in the presence of reducing agents.
Substitution: M 30 dihydrochloride can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
科学研究应用
M 30 dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used in studies involving iron chelation and monoamine oxidase inhibition.
Biology: Investigated for its neuroprotective properties and potential in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.
Medicine: Explored for its therapeutic potential in reducing oxidative stress and improving neurotransmitter levels.
Industry: Utilized in the development of pharmaceuticals and other chemical products
相似化合物的比较
M 30 dihydrochloride is unique due to its dual functionality as an iron chelator and monoamine oxidase inhibitor. Similar compounds include:
H-7 dihydrochloride: Primarily a protein kinase inhibitor.
YM-244769 dihydrochloride: Known for its anti-inflammatory properties.
H-8 dihydrochloride: Another protein kinase inhibitor with different specificity .
In comparison, M 30 dihydrochloride’s combination of neuroprotective, anti-apoptotic, and iron-chelating properties makes it particularly valuable in neurodegenerative disease research and therapy .
属性
IUPAC Name |
5-[[methyl(prop-2-ynyl)amino]methyl]quinolin-8-ol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O.2ClH/c1-3-9-16(2)10-11-6-7-13(17)14-12(11)5-4-8-15-14;;/h1,4-8,17H,9-10H2,2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNICPXVRPOSSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#C)CC1=C2C=CC=NC2=C(C=C1)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10746624 | |
| Record name | 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64821-19-8 | |
| Record name | 5-{[Methyl(prop-2-yn-1-yl)amino]methyl}quinolin-8-ol--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10746624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 64821-19-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


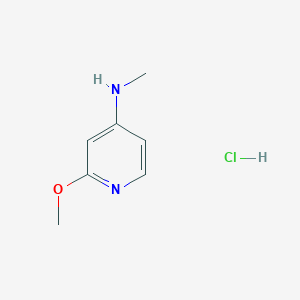
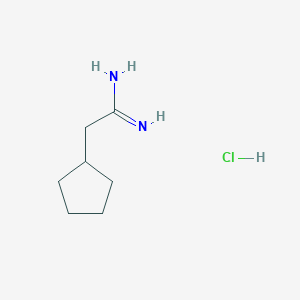
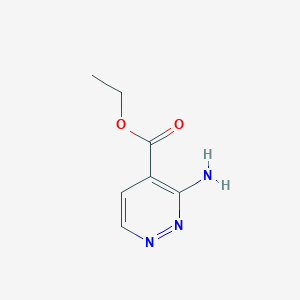
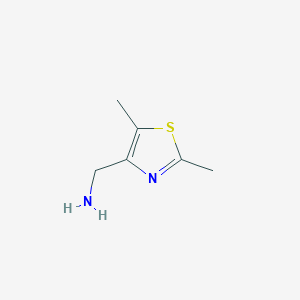
![3H-1,2,4-Triazole-3-thione, 2,4-dihydro-5-[4-(hydroxymethyl)phenyl]-4-phenyl-](/img/structure/B1429829.png)
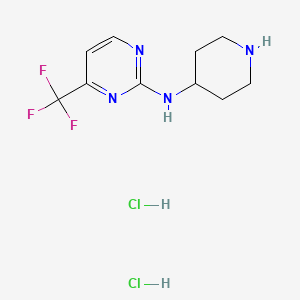
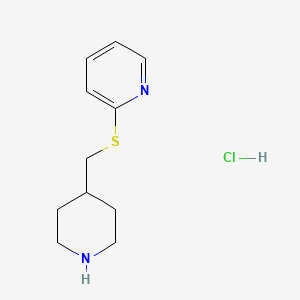
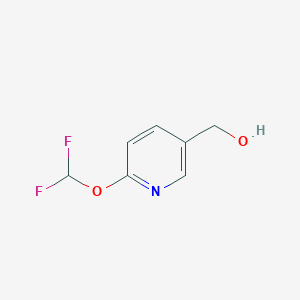
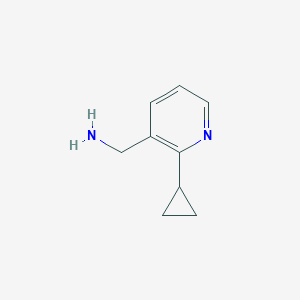
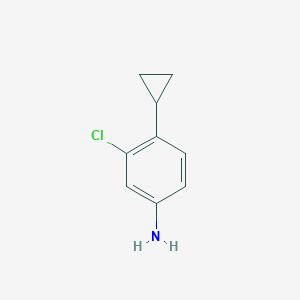

![1-Methyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B1429842.png)


